4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate
Description
4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is a synthetic organic compound featuring a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group and linked via a carbonyl group to a phenyl acetate moiety. The phenyl acetate ester may influence solubility and metabolic stability.
Properties
IUPAC Name |
[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO3S/c1-13(24)26-16-5-2-14(3-6-16)20(25)23-9-8-19(27-11-10-23)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBDITCPLQXJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Chemistry
Compound Class: 1,2,4-Triazole Derivatives
- Example Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ().
- Key Differences :
- Core Structure : The target compound uses a 1,4-thiazepane ring, whereas triazole derivatives feature a five-membered 1,2,4-triazole ring.
- Substituents : Both classes incorporate difluorophenyl groups (2,5 vs. 2,4 substitution in triazoles). The triazole derivatives include sulfonylphenyl groups, absent in the target compound.
- Functional Groups : The phenyl acetate ester in the target compound contrasts with the thione (-C=S) group in triazoles, which influences reactivity and tautomerism .
Compound Class: MCHR1 Antagonists
- Example Compounds : SNAP-7941 derivatives (e.g., FE@SNAP, Tos@SNAP) ().
- Key Differences :
- Core Structure : SNAP derivatives use pyrimidine or piperidine cores, contrasting with the thiazepane in the target compound.
- Fluorination Pattern : SNAP compounds feature 3,4-difluorophenyl groups, while the target compound has 2,5-difluorophenyl substitution.
- Pharmacological Target : SNAP derivatives are designed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, whereas the target compound’s bioactivity remains uncharacterized in the evidence .
Fluorinated Aromatic Systems
Substituent Effects :
- 2,5-Difluorophenyl vs. 2,4-Difluorophenyl: The position of fluorine atoms alters electronic distribution and steric effects. For example, 2,4-difluorophenyl groups in triazoles [7–9] () enhance metabolic stability compared to non-fluorinated analogs. The 2,5-difluorophenyl group in the target compound may similarly improve lipophilicity and resistance to oxidative metabolism.
- Comparison with 3,4-Difluorophenyl : SNAP derivatives () use 3,4-difluorophenyl groups, which likely optimize receptor binding through dipole interactions. The 2,5-substitution in the target compound may prioritize different spatial or electronic interactions .
Functional Group Analysis
Pharmacokinetic and Physicochemical Properties (Inferred)
- Lipophilicity : The phenyl acetate group in the target compound may enhance membrane permeability compared to polar sulfonyl or carboxamide groups in triazoles and SNAP derivatives.
- Metabolic Stability : Fluorination generally reduces metabolic degradation. The 2,5-difluorophenyl group likely offers comparable stability to 2,4- or 3,4-substituted analogs .
- Solubility: The acetate ester could improve aqueous solubility relative to non-esterified analogs, though this depends on the balance between lipophilic (thiazepane, difluorophenyl) and hydrophilic (acetate) groups.
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